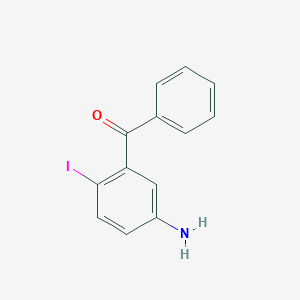![molecular formula C54H56O2S4 B13131771 1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 113461-28-2](/img/structure/B13131771.png)
1,3,5,7-Tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione is a complex organic compound that belongs to the family of anthracene derivatives. Anthracene derivatives are known for their diverse applications in organic electronics, photophysics, and materials science. This particular compound is characterized by the presence of four butylphenylthio groups attached to the anthracene core, which significantly influences its chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core is synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Thio Groups: The butylphenylthio groups are introduced via a nucleophilic substitution reaction. This involves the reaction of the anthracene core with 4-butylphenylthiol in the presence of a base such as sodium hydride.
Oxidation: The final step involves the oxidation of the intermediate compound to form the desired 1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of scalable reagents, and purification techniques, would apply to its large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the anthracene core to its reduced form, altering its electronic properties.
Substitution: The butylphenylthio groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases for nucleophilic substitution; electrophilic reagents for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroanthracene derivatives.
Applications De Recherche Scientifique
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione has several scientific research applications:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Photophysics: Employed in studies of photophysical processes such as fluorescence and phosphorescence.
Materials Science: Utilized in the design of new materials with specific optical and electronic properties.
Biological Research:
Mécanisme D'action
The mechanism of action of 1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione involves its interaction with light and subsequent electronic transitions. The compound absorbs light, leading to excitation of electrons to higher energy states. This can result in fluorescence or phosphorescence, depending on the specific conditions. The molecular targets and pathways involved in these processes are primarily related to the electronic structure of the anthracene core and the substituent groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used as a benchmark in photophysical studies.
9,10-Dimethylanthracene: Exhibits different electronic properties due to the presence of methyl groups instead of butylphenylthio groups.
Anthracene-9,10-dione: The parent compound without any substituents, used as a reference in various studies.
Uniqueness
1,3,5,7-Tetrakis((4-butylphenyl)thio)anthracene-9,10-dione is unique due to the presence of four butylphenylthio groups, which significantly alter its electronic and photophysical properties compared to other anthracene derivatives. This makes it particularly useful in applications requiring specific optical characteristics.
Propriétés
Numéro CAS |
113461-28-2 |
|---|---|
Formule moléculaire |
C54H56O2S4 |
Poids moléculaire |
865.3 g/mol |
Nom IUPAC |
1,3,5,7-tetrakis[(4-butylphenyl)sulfanyl]anthracene-9,10-dione |
InChI |
InChI=1S/C54H56O2S4/c1-5-9-13-37-17-25-41(26-18-37)57-45-33-47-51(49(35-45)59-43-29-21-39(22-30-43)15-11-7-3)54(56)48-34-46(58-42-27-19-38(20-28-42)14-10-6-2)36-50(52(48)53(47)55)60-44-31-23-40(24-32-44)16-12-8-4/h17-36H,5-16H2,1-4H3 |
Clé InChI |
FWUVLGLBANNKQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)SC2=CC3=C(C(=C2)SC4=CC=C(C=C4)CCCC)C(=O)C5=C(C3=O)C(=CC(=C5)SC6=CC=C(C=C6)CCCC)SC7=CC=C(C=C7)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



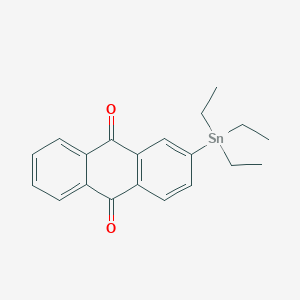

![2-Azabicyclo[3.1.0]hexan-5-ylmethanol hcl](/img/structure/B13131713.png)

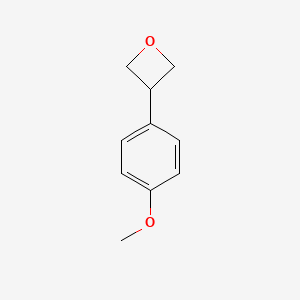
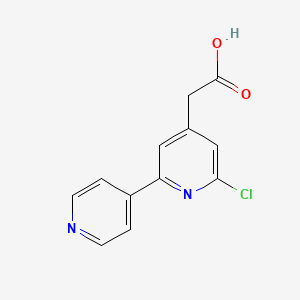

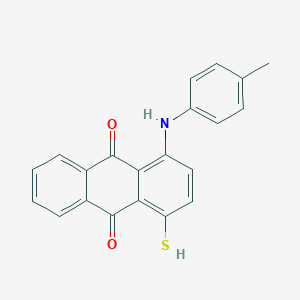
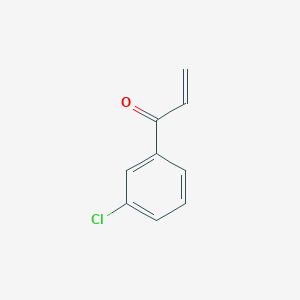

![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)

